

3-Ethyl-8-methoxyquinoline: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 3-Ethyl-8-methoxyquinoline

Cat. No.: B040565

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CAS Number: 112955-03-0

This technical guide provides a comprehensive overview of **3-Ethyl-8-methoxyquinoline**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules and general principles of quinoline chemistry to offer a thorough resource.

Physicochemical Properties

The fundamental physicochemical properties of **3-Ethyl-8-methoxyquinoline** are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

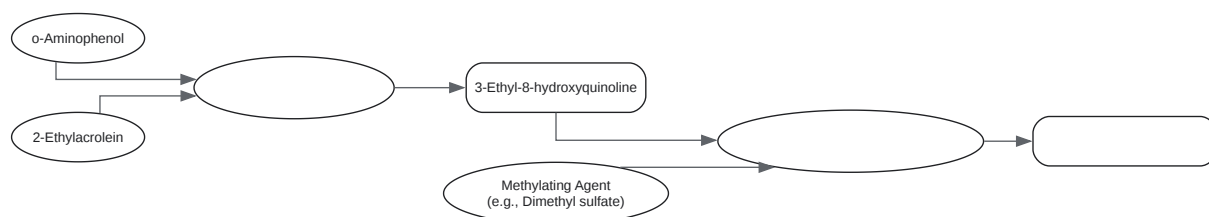
Property	Value	Source
CAS Number	112955-03-0	[1][2]
Molecular Formula	C ₁₂ H ₁₃ NO	[3]
Molecular Weight	187.24 g/mol	[3]
Boiling Point	160-166 °C at 6 Torr	[4]
Density (Predicted)	1.078 ± 0.06 g/cm ³	[4]
pKa (Predicted)	3.49 ± 0.28	[4]
Storage Temperature	2-8°C	[4]

Synthesis of 3-Ethyl-8-methoxyquinoline

A specific, detailed synthesis protocol for **3-Ethyl-8-methoxyquinoline** is not readily available in the public domain. However, a reliable synthesis for the closely related precursor, 3-ethyl-8-hydroxyquinoline, has been reported and can be adapted. The subsequent methylation of the hydroxyl group is a standard chemical transformation.

Proposed Synthetic Pathway

A potential two-step synthesis of **3-Ethyl-8-methoxyquinoline** is outlined below. The first step involves the synthesis of 3-ethyl-8-hydroxyquinoline via a modified Skraup synthesis, followed by methylation of the hydroxyl group.



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Caption: Proposed two-step synthesis of **3-Ethyl-8-methoxyquinoline**.

Experimental Protocol: Synthesis of 3-Ethyl-8-hydroxyquinoline

This protocol is adapted from the synthesis of 3-ethyl-8-hydroxyquinoline.[5]

Materials:

- o-Aminophenol
- 2-Ethylacrolein
- o-Nitrophenol
- 37% Aqueous Hydrochloric Acid
- Methylene Chloride
- Concentrated Ammonium Hydroxide

Procedure:

- In a reaction vessel equipped with a stirrer, combine o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid.
- Heat the mixture to 100°C with stirring.
- Slowly add 2-ethylacrolein (161.5 g) to the stirred mixture over a period of two hours, maintaining the temperature at 100°C.
- After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.
- Cool the reaction mixture to room temperature.
- Add methylene chloride to the cooled mixture.

- Adjust the pH of the mixture to 7.0 by adding concentrated ammonium hydroxide while stirring.
- Separate the organic phase and concentrate it under reduced pressure.
- Purify the resulting residue by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature of 130°C to 165°C to obtain 3-ethyl-8-hydroxyquinoline.

Experimental Protocol: Methylation of 3-Ethyl-8-hydroxyquinoline (Proposed)

This is a general proposed procedure for the methylation step.

Materials:

- 3-Ethyl-8-hydroxyquinoline
- Dimethyl sulfate (or another suitable methylating agent)
- Sodium hydroxide (or another suitable base)
- Anhydrous solvent (e.g., acetone, DMF)

Procedure:

- Dissolve 3-ethyl-8-hydroxyquinoline in a suitable anhydrous solvent in a reaction flask.
- Add a base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group.
- Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-Ethyl-8-methoxyquinoline**.

Potential Biological Activities and Signaling Pathways

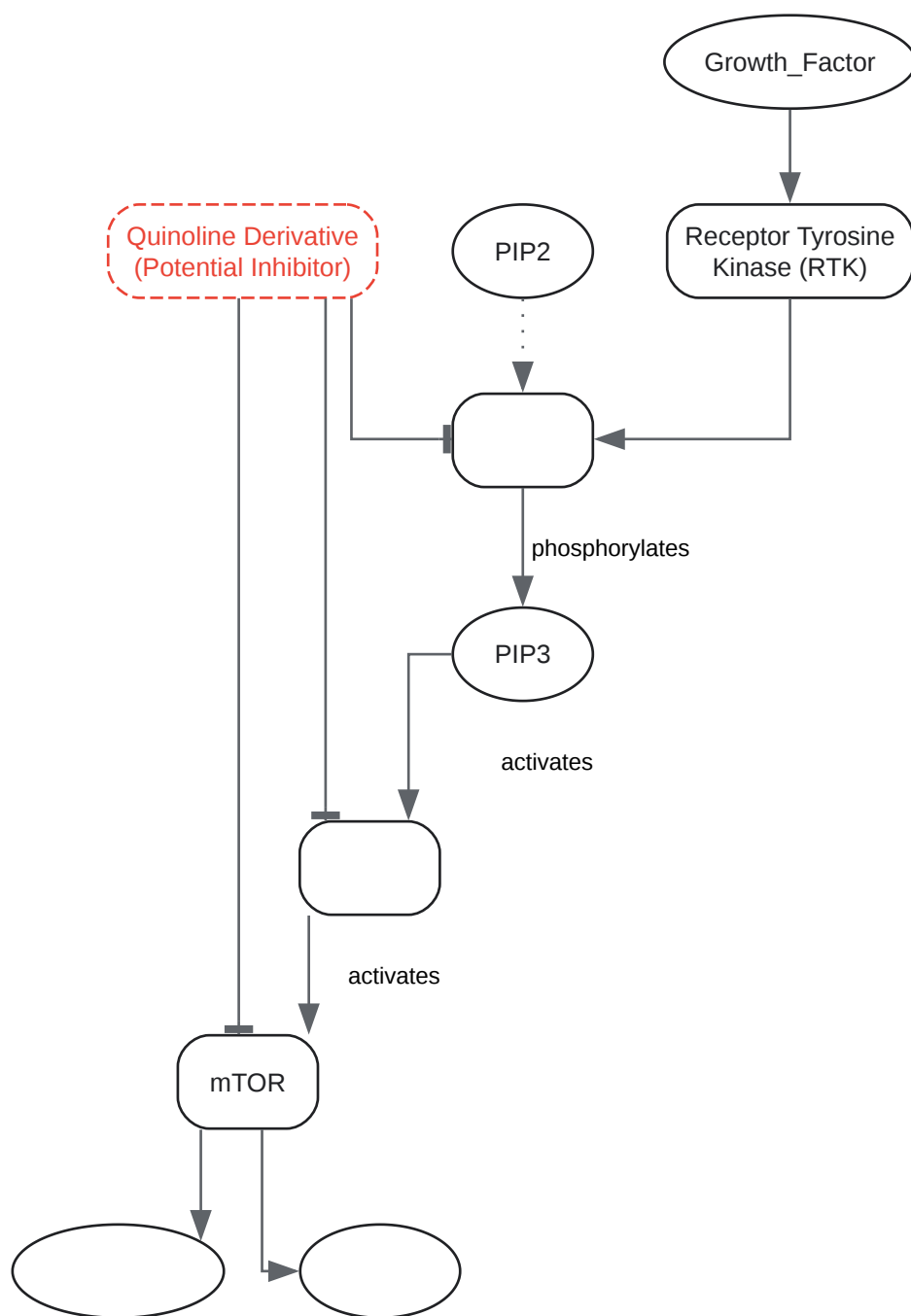
While specific biological data for **3-Ethyl-8-methoxyquinoline** is scarce, the quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.^[6] Derivatives of 8-methoxyquinoline and other quinolines have shown potential in several therapeutic areas, including cancer and neurodegenerative diseases.

Anticancer Potential

Numerous quinoline derivatives have demonstrated anticancer properties by targeting key signaling pathways that are often dysregulated in cancer cells.^{[6][7][8][9]} Two such critical pathways are the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.^{[10][11]}



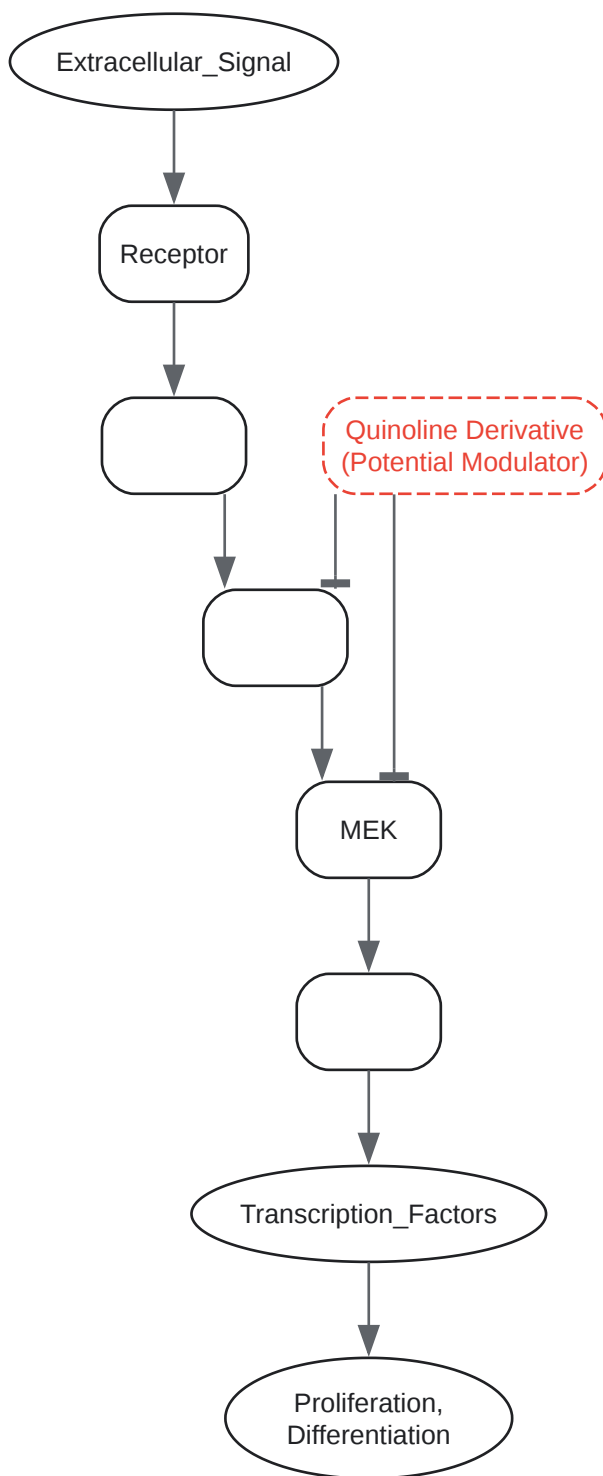
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also

linked to cancer. Certain quinoline derivatives have been found to modulate the MAPK pathway.



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Caption: Potential modulation of the MAPK signaling pathway by quinoline derivatives.

Neuroprotective Potential

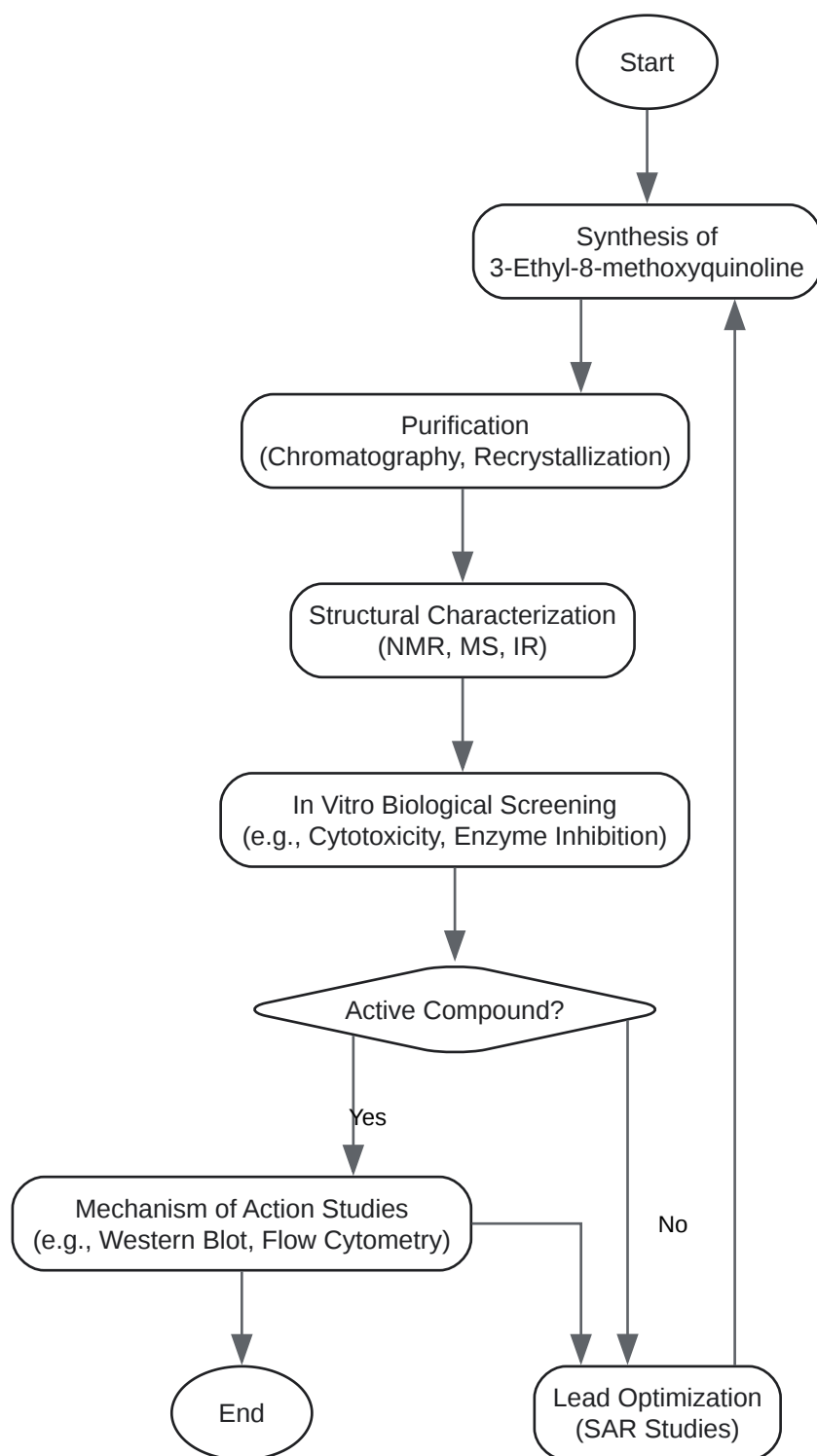
Some quinoline derivatives have been investigated for their neuroprotective effects, showing potential in the context of neurodegenerative diseases.^{[1][12][13][14][15]} Their mechanisms of action may involve the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as metal chelation and antioxidant properties.^[14]

Experimental Protocols for Biological Evaluation

The following are general protocols for in vitro assays commonly used to evaluate the biological activity of quinoline derivatives. These can be adapted for the specific investigation of **3-Ethyl-8-methoxyquinoline**.

General Experimental Workflow

A typical workflow for the synthesis and biological evaluation of a novel quinoline derivative is depicted below.



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Caption: General experimental workflow for the development of quinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa)
- Complete cell culture medium
- **3-Ethyl-8-methoxyquinoline** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **3-Ethyl-8-methoxyquinoline** for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[\[16\]](#)[\[17\]](#)

Kinase Inhibition Assay

This type of assay is used to determine if a compound can inhibit the activity of a specific kinase, which is often a target in cancer therapy.

Materials:

- Recombinant kinase
- Kinase-specific substrate
- ATP
- Assay buffer
- **3-Ethyl-8-methoxyquinoline**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Luminometer

Procedure:

- In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
- Measure the luminescence using a luminometer.
- Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of **3-Ethyl-8-methoxyquinoline** for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.

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